Validated SARS-CoV-2 Mpro Fragment Hit vs. Non-Binding Piperidine-1,4-dicarboxamide Analogs
In a large-scale crystallographic fragment screen against SARS-CoV-2 Mpro, N1-phenylpiperidine-1,4-dicarboxamide was definitively identified as a non-covalent fragment hit binding within the enzyme's active site (PDB: 5RE5) [1]. This contrasts with numerous other piperidine-1,4-dicarboxamide derivatives that failed to produce a positive hit in the same screen, underscoring the critical role of the N1-phenyl substitution in enabling target engagement [2].
| Evidence Dimension | Crystallographic Fragment Hit Rate Against SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | Confirmed non-covalent binder (ligand T0J, PDB 5RE5) |
| Comparator Or Baseline | Multiple piperidine-1,4-dicarboxamide analogs from the same library |
| Quantified Difference | Qualitative binary differentiation (Hit vs. Non-Hit) in a screen of >1,000 fragments; only 71 total hits identified across the entire active site [2] |
| Conditions | PanDDA crystallographic fragment screening; X-ray diffraction at 2.07 Å resolution; SARS-CoV-2 Mpro protein |
Why This Matters
Procurement based on confirmed target engagement ensures experimental relevance for any SARS-CoV-2 Mpro research, as opposed to generic catalog selection which risks wasted resources on inactive compounds.
- [1] RCSB PDB. 5RE5: Crystal Structure of SARS-CoV-2 main protease in complex with Z33545544 (T0J). Deposited 2020-03-15. View Source
- [2] Douangamath, A., et al. (2020). Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease. Nature Communications, 11, 5047. View Source
